molecular formula C23H24ClN3O4 B10995886 4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one

4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B10995886
M. Wt: 441.9 g/mol
InChI Key: SSWLPMCMSBGYJM-UHFFFAOYSA-N
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Description

4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidine ring, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine and piperazine rings. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Piperazine Ring: Piperazine derivatives are often synthesized through nucleophilic substitution reactions.

    Coupling Reactions: The pyrrolidine and piperazine rings are coupled together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

    Functional Group Modifications: Introduction of the 2-chlorophenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or nitro groups on the aromatic rings.

Scientific Research Applications

4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Pharmacological Research: Studied for its potential effects on various physiological processes and disease models.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

    Aromatic Substituted Compounds: Compounds with similar aromatic rings and substituents.

Uniqueness

4-({4-[(2-Chlorophenyl)carbonyl]piperazin-1-yl}carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H24ClN3O4

Molecular Weight

441.9 g/mol

IUPAC Name

4-[4-(2-chlorobenzoyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C23H24ClN3O4/c1-31-18-8-6-17(7-9-18)27-15-16(14-21(27)28)22(29)25-10-12-26(13-11-25)23(30)19-4-2-3-5-20(19)24/h2-9,16H,10-15H2,1H3

InChI Key

SSWLPMCMSBGYJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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